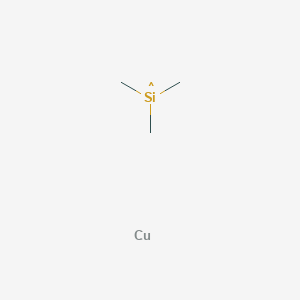
Copper--trimethylsilyl (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper–trimethylsilyl (1/1) is a compound that combines copper and trimethylsilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Copper–trimethylsilyl (1/1) typically involves the reaction of copper salts with trimethylsilyl reagents. One common method is the reaction of copper(I) chloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the copper.
Industrial Production Methods
Industrial production of Copper–trimethylsilyl (1/1) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Copper–trimethylsilyl (1/1) undergoes various types of chemical reactions, including:
Oxidation: The copper center can be oxidized to higher oxidation states.
Reduction: The compound can act as a reducing agent in certain reactions.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with Copper–trimethylsilyl (1/1) include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving Copper–trimethylsilyl (1/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield copper(II) complexes, while substitution reactions can produce a variety of organosilicon compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, Copper–trimethylsilyl (1/1) is used as a catalyst in various organic transformations, including cross-coupling reactions and hydrosilylation. Its unique properties make it an effective catalyst for promoting selective reactions.
Biology
In biological research, Copper–trimethylsilyl (1/1) is explored for its potential as an antimicrobial agent. Studies have shown that copper-based compounds can inhibit the growth of bacteria and fungi, making them useful in developing new antimicrobial treatments .
Medicine
In medicine, Copper–trimethylsilyl (1/1) is investigated for its potential therapeutic applications. Copper compounds have been studied for their role in treating diseases such as cancer and neurodegenerative disorders due to their ability to interact with biological molecules and modulate cellular processes .
Industry
In industry, Copper–trimethylsilyl (1/1) is used in the production of advanced materials, including polymers and composites. Its ability to act as a catalyst and its unique chemical properties make it valuable in manufacturing processes .
Mécanisme D'action
The mechanism of action of Copper–trimethylsilyl (1/1) involves its interaction with molecular targets and pathways. The copper center can participate in redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to interact with various substrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Poly(1-trimethylsilyl-1-propyne): A polymer with similar trimethylsilyl groups, used in gas separation membranes.
Copper Nanoparticles: Copper-based materials with antimicrobial properties, used in various applications.
Uniqueness
Copper–trimethylsilyl (1/1) is unique due to its combination of copper and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wide range of reactions and applications, making it a versatile compound in scientific research and industry.
Propriétés
Numéro CAS |
91899-54-6 |
|---|---|
Formule moléculaire |
C3H9CuSi |
Poids moléculaire |
136.73 g/mol |
InChI |
InChI=1S/C3H9Si.Cu/c1-4(2)3;/h1-3H3; |
Clé InChI |
LEJJRFFBNLQENA-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)C.[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


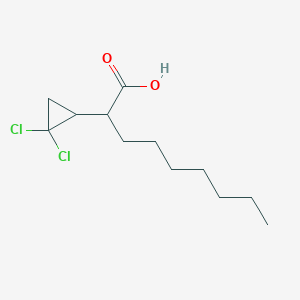
![N-butyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14352190.png)
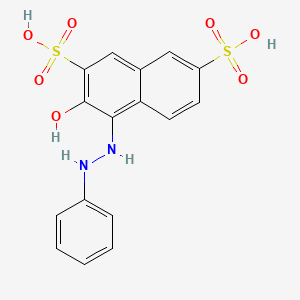
![N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide](/img/structure/B14352193.png)
![Ethyl 2-methyl-2-{4-[(thiophen-2-yl)methyl]phenoxy}butanoate](/img/structure/B14352202.png)
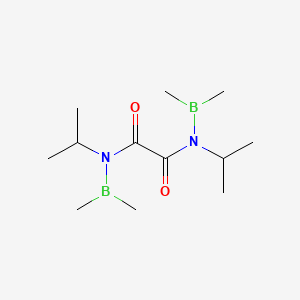
![N-[2-[2-[2-[bis(3-amino-3-oxopropyl)amino]ethylamino]ethylamino]ethyl]dodecanamide](/img/structure/B14352214.png)

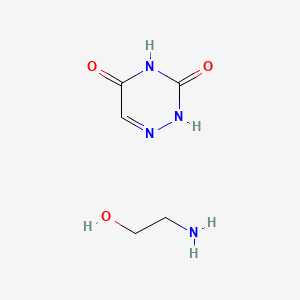
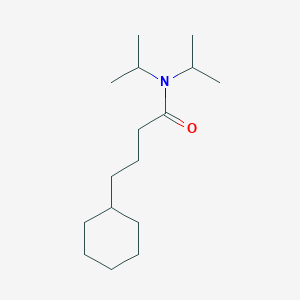
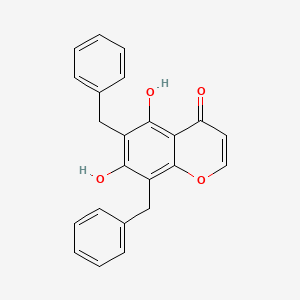
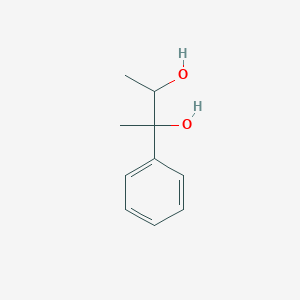
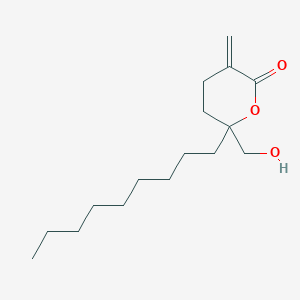
![N-[(4-Butoxyphenyl)methyl]naphthalen-1-amine](/img/structure/B14352257.png)
